(Dimethyl-1,3-oxazol-2-yl)methanamine dihydrochloride (Dimethyl-1,3-oxazol-2-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2095409-07-5
VCID: VC6393261
InChI: InChI=1S/C6H10N2O.2ClH/c1-4-5(2)9-6(3-7)8-4;;/h3,7H2,1-2H3;2*1H
SMILES: CC1=C(OC(=N1)CN)C.Cl.Cl
Molecular Formula: C6H12Cl2N2O
Molecular Weight: 199.08

(Dimethyl-1,3-oxazol-2-yl)methanamine dihydrochloride

CAS No.: 2095409-07-5

Cat. No.: VC6393261

Molecular Formula: C6H12Cl2N2O

Molecular Weight: 199.08

* For research use only. Not for human or veterinary use.

(Dimethyl-1,3-oxazol-2-yl)methanamine dihydrochloride - 2095409-07-5

Specification

CAS No. 2095409-07-5
Molecular Formula C6H12Cl2N2O
Molecular Weight 199.08
IUPAC Name (4,5-dimethyl-1,3-oxazol-2-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C6H10N2O.2ClH/c1-4-5(2)9-6(3-7)8-4;;/h3,7H2,1-2H3;2*1H
Standard InChI Key JQBRTSPXYJBVBZ-UHFFFAOYSA-N
SMILES CC1=C(OC(=N1)CN)C.Cl.Cl

Introduction

Chemical Identification and Nomenclature

The compound’s systematic IUPAC name, (4,5-dimethyl-1,3-oxazol-2-yl)methanamine dihydrochloride, reflects its core oxazole ring substituted with methyl groups at positions 4 and 5, an aminomethyl side chain at position 2, and two hydrochloride ions . Alternative identifiers include:

PropertyValueSource
CAS Registry Number2095409-07-5
EC Number861-348-4
Molecular FormulaC₆H₁₂Cl₂N₂O
PubChem CID137838497
SMILESCC1=C(OC(=N1)CN)C.Cl.Cl

Synonymous designations include EN300-366696 and G57728, though these are primarily used in industrial catalogs rather than academic contexts . The dihydrochloride salt form enhances stability and solubility compared to the free base, a common modification for amine-containing pharmaceuticals.

Molecular Structure and Physicochemical Properties

The compound’s 2D structure features a planar oxazole ring (C₃H₃NO) with methyl substituents at carbons 4 and 5. Quantum mechanical calculations predict significant aromatic character in the oxazole core, with partial positive charge localization on the nitrogen atoms . Key physicochemical parameters include:

PropertyValueMethod
Molecular Weight199.08 g/molCalculated
XLogP31.2Estimated
Hydrogen Bond Donors3 (2 Cl⁻ + 1 NH₃⁺)Experimental
Hydrogen Bond Acceptors4Experimental

The hydrochloride groups induce ionic interactions in polar solvents, though exact solubility data remain unreported. Tautomerism is theoretically possible at the oxazole’s nitrogen centers but is likely suppressed by the amine protonation .

Future Research Directions

Critical knowledge gaps include:

  • Crystal Structure Determination: X-ray diffraction data could optimize salt form selection

  • Metabolic Profiling: Hepatic clearance mechanisms remain uncharacterized

  • Structure-Activity Relationships: Systematic derivatization studies are needed

Priority research areas should explore hybrid molecules combining the oxazole core with known pharmacophores like benzodiazepines or fluoroquinolones to enhance target selectivity.

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